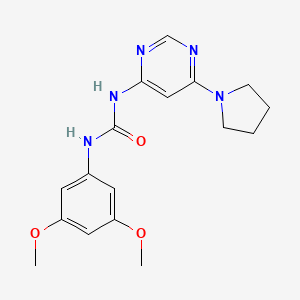

1-(3,5-Dimethoxyphenyl)-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea

Description

This compound is a urea derivative featuring a 3,5-dimethoxyphenyl group linked to a pyrimidine ring substituted with a pyrrolidin-1-yl moiety. The pyrrolidine substituent on the pyrimidine may improve solubility and influence pharmacokinetic properties due to its nitrogen-containing heterocycle.

Properties

IUPAC Name |

1-(3,5-dimethoxyphenyl)-3-(6-pyrrolidin-1-ylpyrimidin-4-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O3/c1-24-13-7-12(8-14(9-13)25-2)20-17(23)21-15-10-16(19-11-18-15)22-5-3-4-6-22/h7-11H,3-6H2,1-2H3,(H2,18,19,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKLZICKKZHYENK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=O)NC2=CC(=NC=N2)N3CCCC3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3,5-Dimethoxyphenyl)-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H22N4O3

- Molecular Weight : 342.39 g/mol

- IUPAC Name : 1-(3,5-dimethoxyphenyl)-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea

Biological Activity

The compound has shown promising biological activities, particularly in the context of cancer treatment and other therapeutic areas.

Anticancer Activity

Research indicates that derivatives of urea compounds, including this specific structure, exhibit significant anticancer properties. The following mechanisms have been identified:

- Inhibition of Cell Proliferation : Studies have demonstrated that the compound can inhibit the proliferation of various cancer cell lines. In vitro assays have shown that it disrupts microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells .

- Targeting Key Signaling Pathways : The compound appears to activate c-Jun N-terminal kinase (JNK), a pathway involved in stress responses and apoptosis. This activation is crucial for the induction of cell death in cancerous cells .

- Resistance to P-glycoprotein (P-gp) : One significant advantage noted is that this compound does not act as a substrate for P-glycoprotein, which is often responsible for drug resistance in cancer therapy. This characteristic enhances its efficacy against P-gp-rich cancer cell lines .

Case Studies

Several studies have explored the biological activity of similar compounds or derivatives:

- Study on Prostate Cancer Cells : A study assessed a related pyrimidine derivative that inhibited growth in prostate cancer cell lines by disrupting microtubule dynamics and inducing G2/M arrest . This suggests that 1-(3,5-Dimethoxyphenyl)-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea may exhibit similar effects.

- Mechanism-Based Approaches : Recent reviews have highlighted the importance of understanding the mechanisms through which such compounds exert their effects. Compounds with structural similarities have been shown to inhibit various kinases involved in cancer progression, suggesting a multifaceted approach to their anticancer potential .

Data Summary Table

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. The mechanism of action is believed to involve the inhibition of specific enzymes or receptors associated with cancer cell proliferation:

- In vitro Studies : Research has shown that this compound can inhibit the growth of various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

- Molecular Docking : Computational studies have demonstrated favorable binding affinities to targets involved in cancer progression, further supporting its development as an anticancer drug .

Antimicrobial Properties

The compound also displays promising antimicrobial activity:

- Broad-Spectrum Activity : Similar urea derivatives have shown effectiveness against various pathogens, including bacteria and fungi. The structural features of this compound may enhance its antimicrobial efficacy .

- Specific Pathogen Targeting : Preliminary studies suggest potential activity against Mycobacterium tuberculosis, indicating its utility in developing treatments for resistant strains .

Synthetic Methodologies

The synthesis of 1-(3,5-Dimethoxyphenyl)-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea typically involves multi-step reactions:

- Formation of Urea Linkage : This is achieved through the reaction between an amine and an isocyanate under controlled conditions.

- Use of Solvents : Common solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are utilized to facilitate the reaction.

- Purification Techniques : Post-synthesis purification often involves recrystallization or chromatography to achieve high purity levels suitable for biological testing.

Mechanistic Insights

Understanding the mechanism by which this compound exerts its biological effects is crucial for its development:

- Receptor Modulation : The unique structural components may enhance binding affinity to specific receptors involved in disease pathways.

- Enzyme Inhibition : Studies suggest that the compound may inhibit enzymes critical for cancer cell survival and proliferation, providing a targeted therapeutic approach .

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound:

Comparison with Similar Compounds

European Patent Compound (N-Oxide Derivative)

Structure: 3-(2,6-Dichloro-3,5-dimethoxyphenyl)-1-{6-[4-(4-ethylpiperazin-1-yl)phenylamino]pyrimidin-4-yl}-1-methylurea N-oxide . Key Differences:

- Substituents : The phenyl ring contains two chlorine atoms (electron-withdrawing) in addition to methoxy groups, which may alter binding affinity compared to the unsubstituted dimethoxyphenyl group in the target compound.

- Pyrimidine Substituent : Incorporates a 4-ethylpiperazinyl-aniline group, which increases molecular weight and hydrophilicity compared to the pyrrolidinyl group in the target compound.

Hypothesized Impact : The chlorine atoms and piperazine moiety may enhance target selectivity for specific kinases or receptors but could reduce membrane permeability due to increased polarity.

PD173074 (Kinase Inhibitor)

Structure: 1-tert-Butyl-3-[2-[4-(diethylamino)butylamino]-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]urea . Key Differences:

- Core Heterocycle : Uses a pyrido[2,3-d]pyrimidine scaffold instead of a pyrimidine, expanding the aromatic system for enhanced target interaction.

- Substituents: A tert-butyl group on the urea and a diethylamino-butyl chain on the pyrido-pyrimidine may improve lipophilicity and cellular uptake. Hypothesized Impact: The extended aromatic system and bulky substituents likely increase potency against kinases (e.g., FGFR, VEGFR) but may reduce solubility compared to the simpler pyrimidine-based target compound .

PQ401 (IGF-1R Inhibitor)

Structure: 1-(5-Chloro-2-methoxyphenyl)-3-(2-methylquinolin-4-yl)urea . Key Differences:

- Aromatic Systems: Replaces the pyrimidine with a quinoline ring, which has a larger planar surface for hydrophobic interactions.

- Substituents: A chloro-methoxyphenyl group and methylquinoline moiety may enhance binding to hydrophobic pockets in enzyme active sites. Hypothesized Impact: The quinoline core could improve inhibition of insulin-like growth factor receptors (IGF-1R) but may introduce off-target effects due to broader aromatic interactions .

Pyridine Derivatives with Pyrrolidinyl Groups

Examples :

- 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde

- 3-Allyl-2-methoxy-6-(pyrrolidin-1-yl)pyridine .

Key Differences : - Core Structure : Pyridine instead of pyrimidine, reducing nitrogen content and electronic effects.

- Functional Groups : Aldehyde or allyl substituents introduce reactivity or conformational flexibility.

Hypothesized Impact : These compounds may prioritize metabolic stability or synthetic versatility over target specificity compared to the urea-based pyrimidine derivative .

Q & A

Q. Basic Structural Analysis

- NMR Spectroscopy : H and C NMR identify key groups (e.g., methoxy protons at δ 3.8–4.0 ppm, urea NH signals at δ 8.5–9.5 ppm) .

- X-ray Crystallography : Resolves stereochemistry and confirms the planar urea moiety’s hydrogen-bonding interactions .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]+: ~397.18 g/mol) .

How can researchers identify the compound’s biological targets and mechanism of action?

Q. Advanced Mechanistic Studies

- Receptor Binding Assays : Screen against kinase panels (e.g., PI3K, EGFR) due to the pyrimidine scaffold’s affinity for ATP-binding pockets .

- Enzyme Inhibition Studies : Measure IC50 values using fluorogenic substrates (e.g., for proteases or phosphorylases) .

- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes with targets like G-protein-coupled receptors .

How does modifying substituents on the phenyl or pyrimidine rings affect pharmacological activity?

Q. Structure-Activity Relationship (SAR) Insights

- Methoxy Groups : 3,5-Dimethoxy substitution enhances lipophilicity and membrane permeability, critical for CNS-targeted agents .

- Pyrrolidine on Pyrimidine : The pyrrolidine ring’s basicity improves solubility and may modulate off-target effects .

- Urea Linker : Replacing urea with thiourea reduces hydrogen-bonding capacity, lowering target affinity .

How should researchers address discrepancies in reported pharmacological data?

Q. Data Contradiction Analysis

- Assay Validation : Use orthogonal methods (e.g., SPR vs. fluorescence polarization) to confirm binding affinity .

- Compound Stability : Test degradation in buffer (pH 7.4, 37°C) via HPLC to rule out false negatives from decomposition .

- Batch Purity Comparison : Replicate studies with independently synthesized batches to exclude synthesis-related variability .

What analytical methods ensure compound purity and identity in preclinical studies?

Q. Advanced Quality Control

- Elemental Analysis : Confirm C, H, N content (±0.3% theoretical values) .

- Chiral HPLC : Resolves enantiomeric impurities if asymmetric centers are present .

- Thermogravimetric Analysis (TGA) : Assess hygroscopicity and thermal stability for formulation development .

What considerations are critical for designing in vivo efficacy studies?

Q. Advanced Preclinical Design

- Bioavailability Optimization : Use pharmacokinetic profiling (Cmax, AUC) to adjust dosing regimens .

- Formulation Strategies : Micellar encapsulation or PEGylation improves aqueous solubility .

- Target Engagement Biomarkers : Measure downstream metabolites (e.g., phosphorylated kinases) to confirm mechanism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.